Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate
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Overview
Description
Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate is a chemical compound known for its unique properties and applications in various fields This compound is characterized by the presence of an ethyl ester group, a tert-butylamino group, and a cyanoacrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the nature of the nucleophile used in the substitution reactions .
Scientific Research Applications
Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This property is particularly useful in the development of adhesives and drug delivery systems, where the compound can form strong and stable bonds with target molecules .
Comparison with Similar Compounds
Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate can be compared with other similar compounds, such as:
2-(tert-Butylamino)ethyl methacrylate: Similar in structure but differs in the presence of a methacrylate group instead of a cyanoacrylate moiety.
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate: Contains an acrylate group and is used in the development of self-healing elastomers.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound .
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl (E)-3-(tert-butylcarbamoylamino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H17N3O3/c1-5-17-9(15)8(6-12)7-13-10(16)14-11(2,3)4/h7H,5H2,1-4H3,(H2,13,14,16)/b8-7+ |
InChI Key |
OBIIYXBKSAHNLD-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC(=O)NC(C)(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)NC(C)(C)C)C#N |
Origin of Product |
United States |
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